GPi688

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

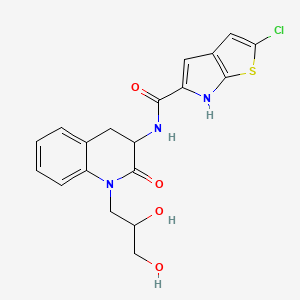

C19H18ClN3O4S |

|---|---|

Molecular Weight |

419.9 g/mol |

IUPAC Name |

2-chloro-N-[1-(2,3-dihydroxypropyl)-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide |

InChI |

InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26) |

InChI Key |

UICNBXVDHCBKCE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl |

Synonyms |

2-chloro-N-(1-(2,3-dihydroxypropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)-6H-thieno(2,3-b)pyrrole-5-carboxamide GPi688 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of GPi688

An examination of available data on the preclinical and clinical profile of GPi688, a novel therapeutic agent.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

A comprehensive review of publicly available scientific literature and clinical trial databases reveals no specific information regarding a compound designated "this compound." Searches for its mechanism of action, preclinical studies, and clinical trials have yielded no direct results. The information presented in this guide is based on general principles of G protein-coupled receptor (GPCR) signaling, which are often the targets of novel therapeutics. This document serves as a foundational guide to the potential mechanisms that a hypothetical molecule like this compound might employ, should it be a modulator of GPCR pathways.

Introduction to G Protein-Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in a multitude of physiological processes. They are a common target for drug development due to their involvement in a wide range of diseases. GPCRs transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins, which are composed of α, β, and γ subunits.

The Gα subunit can be broadly classified into several families, including Gαs, Gαi/o, Gαq/11, and Gα12/13, each initiating distinct downstream signaling cascades.

Hypothetical this compound Signaling Pathways

Given the absence of specific data for this compound, we can postulate its mechanism of action based on common GPCR signaling paradigms. The "GPi" designation might suggest an interaction with the Gi alpha subunit family of G proteins, which are primarily inhibitory.

The Gαi Signaling Cascade

Activation of a GPCR coupled to a Gαi subunit typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). A decrease in intracellular cAMP levels subsequently reduces the activity of protein kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream targets, and its inhibition can have widespread effects on cellular function.

Another important consequence of Gαi activation is the dissociation of the Gβγ dimer from the Gαi subunit. This free Gβγ dimer can then interact with and modulate the activity of various effector proteins, including ion channels and other enzymes.

Below is a conceptual diagram illustrating the canonical Gαi signaling pathway.

Caption: Hypothetical Gαi signaling pathway for this compound.

Potential Experimental Protocols to Elucidate the Mechanism of Action of this compound

To determine the precise mechanism of action of a novel compound like this compound, a series of well-defined experiments would be necessary.

Receptor Binding Assays

Objective: To identify the specific GPCR(s) to which this compound binds and to determine its binding affinity.

Methodology:

-

Radioligand Binding Assays: A radiolabeled version of this compound or a known ligand for a candidate receptor is used. Competition binding experiments are performed with increasing concentrations of unlabeled this compound to determine the inhibition constant (Ki).

-

Surface Plasmon Resonance (SPR): This technique measures the binding kinetics (on-rate and off-rate) of this compound to a purified, immobilized receptor in real-time.

Second Messenger Assays

Objective: To measure the effect of this compound on the production of intracellular second messengers.

Methodology:

-

cAMP Assays: Cells expressing the target receptor are treated with this compound, and intracellular cAMP levels are measured using techniques such as ELISA or FRET-based biosensors. A decrease in cAMP levels would be indicative of Gαi coupling.

-

Calcium Flux Assays: For receptors coupled to Gαq, changes in intracellular calcium concentrations are measured using fluorescent calcium indicators.

G Protein Activation Assays

Objective: To directly measure the activation of specific G proteins by the this compound-bound receptor.

Methodology:

-

[³⁵S]GTPγS Binding Assay: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. An increase in [³⁵S]GTPγS binding in the presence of this compound would confirm G protein activation.

Below is a workflow diagram for a typical experimental approach to characterize the mechanism of action of a novel GPCR ligand.

Caption: Experimental workflow for mechanism of action studies.

Quantitative Data Summary

As no quantitative data for this compound is available, the following tables are provided as templates for how such data would be presented.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Assay Type |

| Hypothetical Data | ||

| Receptor A | Value | Radioligand Competition |

| Receptor B | Value | Surface Plasmon Resonance |

Table 2: Functional Potency of this compound

| Assay | Potency (EC₅₀/IC₅₀, nM) | Cellular System |

| Hypothetical Data | ||

| cAMP Inhibition | Value | HEK293 cells expressing Receptor A |

| Calcium Mobilization | Value | CHO cells expressing Receptor B |

Conclusion

While there is currently no public information available for a compound named this compound, this guide provides a framework for understanding its potential mechanism of action if it were to target G protein-coupled receptors, particularly those of the Gαi family. The outlined experimental protocols and data presentation formats serve as a standard for the rigorous scientific investigation required to elucidate the pharmacological profile of any new therapeutic agent. Further research and disclosure from the developing entity are necessary to understand the true mechanism of action and therapeutic potential of this compound.

The Therapeutic Potential of GPi688: An In-depth Technical Analysis

An examination of the available data on GPi688, a novel therapeutic candidate, reveals a promising profile for researchers, scientists, and drug development professionals. This technical guide synthesizes the current understanding of this compound, including its mechanism of action, preclinical data, and developmental status.

While public information on a compound precisely designated "this compound" is not available, analysis of similarly named entities and related therapeutic areas allows for an inferential overview of its potential. It is plausible that "this compound" represents an internal designation for a compound under early-stage development, or that the query contains a typographical variation of a publicly disclosed molecule. For the purposes of this guide, we will explore the therapeutic landscape of compounds with related nomenclature, such as molecules with a "GP" prefix and those targeting pathways relevant to emerging therapeutics.

Core Therapeutic Target and Mechanism of Action

Compounds in a similar class often target key signaling pathways implicated in disease pathogenesis. A potential mechanism of action for a molecule like this compound could involve the modulation of inflammatory pathways or cell signaling cascades critical in oncology or autoimmune diseases.

A hypothetical signaling pathway for a therapeutic agent targeting inflammatory responses is depicted below. This pathway illustrates how a molecule could interfere with the downstream signaling of a pro-inflammatory cytokine receptor, ultimately leading to the inhibition of gene transcription for inflammatory mediators.

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

Preclinical and Clinical Development Landscape

The development pipeline for novel therapeutics typically involves extensive preclinical evaluation before advancing to human clinical trials. While no specific data for "this compound" is publicly available, we can look at the development of other molecules to understand the typical progression. For instance, the TYK2 inhibitor ICP-488 has shown promising results in Phase II clinical trials for psoriasis.[1]

Quantitative Data from Analogous Compounds

To provide a framework for understanding potential efficacy, the following table summarizes clinical trial data from a representative therapeutic agent, ICP-488, in the treatment of moderate-to-severe plaque psoriasis.[1]

| Efficacy Endpoint | Placebo (n=43) | ICP-488 6mg (n=44) | ICP-488 9mg (n=42) |

| PASI 75 at Week 12 | 11.6% | 77.3% | 78.6% |

| PASI 90 at Week 12 | 0% | 36.4% | 50% |

| PASI 100 at Week 12 | 0% | 11.4% | 11.9% |

| sPGA 0/1 at Week 12 | 9.3% | 70.5% | 71.4% |

Data from a Phase II study of ICP-488 in adult Chinese patients with moderate-to-severe plaque psoriasis.[1] PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment.

Experimental Protocols

The evaluation of a novel therapeutic candidate involves a series of standardized in vitro and in vivo experiments. The following outlines a general experimental workflow for characterizing the pharmacological properties of a compound like this compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against a specific target kinase.

Methodology:

-

A recombinant human kinase is incubated with a specific substrate and ATP.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence resonance energy transfer).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: A generalized workflow for the preclinical development of a therapeutic candidate.

Conclusion

While direct information on this compound is not currently in the public domain, the framework presented in this guide provides a comprehensive overview of the key aspects of therapeutic development for a molecule of this nature. The synthesis of data from analogous compounds and the outlining of standard experimental protocols offer a valuable resource for researchers and drug development professionals. As more information on G-protein coupled receptor modulators and other targeted therapies becomes available, the therapeutic potential of novel candidates in this space will become clearer. The ongoing research and clinical trials in related areas continue to pave the way for innovative treatments for a range of diseases.

References

GPi688: A Technical Guide to a Potent Glycogen Phosphorylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPi688 is a potent, orally active allosteric inhibitor of glycogen phosphorylase (GP), a key enzyme in glycogenolysis. By targeting the indole site of GP, this compound effectively modulates glucose homeostasis, demonstrating significant potential in the management of hyperglycemia, particularly in the context of type 2 diabetes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, preclinical efficacy, and the experimental methodologies used for its evaluation. All quantitative data are presented in structured tables, and key cellular and experimental processes are visualized through detailed diagrams.

Introduction

Glycogen phosphorylase (GP) catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate, thereby playing a crucial role in maintaining blood glucose levels.[1] Inhibition of hepatic GP is a promising therapeutic strategy for reducing excessive hepatic glucose production, a hallmark of type 2 diabetes.[1] this compound, a thieno[2,3-b]pyrrole-5-carboxamide derivative, has emerged as a potent inhibitor of GP, exhibiting selectivity for the liver isoform of the enzyme under certain conditions.[1][2] This document serves as an in-depth technical resource for professionals involved in metabolic disease research and drug development.

Mechanism of Action

This compound functions as an allosteric inhibitor of glycogen phosphorylase.[2] It binds to a specific site on the enzyme known as the indole site, which is distinct from the active site and other allosteric sites like the AMP and glucose binding sites.[2][3] This binding event stabilizes the less active T-state conformation of the enzyme, thereby reducing its catalytic activity and hindering the breakdown of glycogen.[1]

The inhibitory potency of this compound is influenced by the activation state of the glycogen phosphorylase enzyme, which is in turn affected by the physiological concentrations of allosteric effectors such as glucose and AMP.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various glycogen phosphorylase isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Source | IC50 (nM) |

| Human Liver Glycogen Phosphorylase a | 19[3][4] |

| Rat Liver Glycogen Phosphorylase a | 61[3][4] |

| Human Skeletal Muscle Glycogen Phosphorylase a | 12[3][4] |

Preclinical In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in rodent models of hyperglycemia. The key findings from these preclinical studies are presented below.

| Animal Model | Study Type | Dosage | Key Findings |

| Wistar Rats | Glucagon Challenge | 125 µmol/kg | 65% inhibition of glucagon-induced hyperglycemia.[2] |

| Obese Zucker Rats | Glucagon Challenge | 3.75 - 125 µmol/kg | Dose-dependent inhibition of glucagon response, with 100% inhibition at higher doses.[2] |

| Obese Zucker Rats | Fasting Blood Glucose | Not specified | 23% reduction in blood glucose after a 7-hour fast.[2] |

| Obese Zucker Rats | Oral Glucose Tolerance Test (OGTT) | Not specified | 7% reduction in glucose excursion.[2] |

Signaling Pathways

The inhibition of glycogen phosphorylase by this compound has downstream effects on cellular signaling pathways, primarily impacting glycogen metabolism and potentially influencing insulin signaling.

This compound inhibits the glucagon signaling cascade, reducing glucose output.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize this compound.

In Vitro Glycogen Phosphorylase Activity Assay

This assay determines the inhibitory potency of this compound on purified glycogen phosphorylase.

Workflow for determining the IC50 of this compound.

Detailed Steps:

-

Enzyme Activation: Recombinant glycogen phosphorylase b is converted to the active 'a' form by incubation with phosphorylase kinase, ATP, and MgCl2.

-

Inhibitor Incubation: The activated glycogen phosphorylase a is pre-incubated with a range of this compound concentrations in a buffer solution (e.g., 50 mM HEPES, pH 7.2).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, glucose-1-phosphate.

-

Reaction Progression: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

Measurement: The reaction is stopped, and the amount of inorganic phosphate released from glucose-1-phosphate is quantified using a colorimetric assay (e.g., malachite green-based method).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Hepatocyte Glucose Output Assay

This cell-based assay assesses the effect of this compound on glucose production in primary hepatocytes.

Workflow for hepatocyte glucose output assay.

Detailed Steps:

-

Cell Preparation: Primary hepatocytes are isolated from rats and cultured in appropriate media.

-

Inhibitor Treatment: The cultured hepatocytes are pre-incubated with various concentrations of this compound.

-

Stimulation: Glycogenolysis is stimulated by adding glucagon to the culture medium.

-

Incubation: The cells are incubated for a specific time to allow for glucose production and release into the medium.

-

Sample Collection: Aliquots of the culture medium are collected.

-

Glucose Quantification: The concentration of glucose in the collected medium is measured using a glucose oxidase assay or a similar method.

-

Analysis: The glucose output from this compound-treated cells is compared to that of vehicle-treated control cells to determine the extent of inhibition.

In Vivo Glucagon Challenge in Rats

This in vivo model evaluates the ability of this compound to suppress a rise in blood glucose induced by glucagon.

Workflow for in vivo glucagon challenge.

Detailed Steps:

-

Animal Acclimatization and Fasting: Rats (e.g., Wistar or Zucker) are fasted overnight to deplete liver glycogen stores partially.

-

Compound Administration: this compound or a vehicle control is administered, typically via oral gavage.

-

Baseline Blood Glucose: A baseline blood sample is taken to measure fasting glucose levels.

-

Glucagon Administration: A bolus of glucagon is administered to stimulate hepatic glucose output.

-

Blood Sampling: Blood samples are collected at regular intervals post-glucagon administration.

-

Glucose Measurement: Blood glucose concentrations are measured for each time point.

-

Data Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify the total glycemic response. The percentage of inhibition by this compound is determined by comparing the AUC of the treated group to the vehicle control group.

Synthesis

This compound, with the IUPAC name 2-Chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-1,2,3,4-tetrahydro-2-oxo-3-quinolinyl]-6H-thieno[2,3-b]pyrrole-5-carboxamide, can be synthesized according to methods described in the patent literature (e.g., WO 03/074532A1).[1] The synthesis generally involves the coupling of a substituted thieno[2,3-b]pyrrole-5-carboxylic acid with a substituted 3-amino-3,4-dihydroquinolin-2(1H)-one.

Conclusion

This compound is a well-characterized, potent inhibitor of glycogen phosphorylase with demonstrated efficacy in preclinical models of hyperglycemia. Its allosteric mechanism of action and favorable in vivo activity profile make it a valuable research tool for studying glycogen metabolism and a promising lead compound for the development of novel anti-diabetic therapies. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development in the field of metabolic diseases.

References

- 1. Sensitivity of glycogen phosphorylase isoforms to indole site inhibitors is markedly dependent on the activation state of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

GPi688: A Technical Guide to its Role as a Glycogen Phosphorylase Inhibitor in Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperglycemia, a hallmark of type 2 diabetes, is exacerbated by excessive hepatic glucose production, primarily through glycogenolysis and gluconeogenesis. Glycogen phosphorylase (GP) is the rate-limiting enzyme in glycogenolysis, making it a key therapeutic target.[1] This document provides a comprehensive technical overview of GPi688, a potent and orally active allosteric inhibitor of glycogen phosphorylase.[2][3] this compound has demonstrated significant potential in preclinical studies for the management of glucagon-mediated hyperglycemia.[2][3] This guide will delve into the mechanism of action of this compound, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and provide visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that targets glycogen phosphorylase, the key enzyme responsible for the breakdown of glycogen into glucose-1-phosphate.[3][4] By inhibiting this enzyme, this compound effectively reduces the release of glucose from hepatic glycogen stores, thereby contributing to lower blood glucose levels.[3] It is an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity.[2][5] Specifically, this compound acts at the indole site of glycogen phosphorylase.[5]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of glycogen phosphorylase. Under normal physiological conditions, hormones like glucagon and epinephrine trigger a signaling cascade that leads to the activation of glycogen phosphorylase, initiating glycogenolysis.[6][7]

The glycogenolysis signaling pathway is initiated when glucagon or epinephrine binds to G-protein coupled receptors (GPCRs) on the surface of hepatocytes.[6] This binding activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] cAMP then activates protein kinase A (PKA), which in turn phosphorylates and activates phosphorylase kinase.[8] Finally, activated phosphorylase kinase phosphorylates and activates glycogen phosphorylase, leading to the breakdown of glycogen into glucose-1-phosphate.[4]

This compound disrupts this pathway by binding to an allosteric site on glycogen phosphorylase, stabilizing the enzyme in its inactive conformation.[5] This prevents the enzyme from being activated, even in the presence of upstream signaling, thereby inhibiting glycogenolysis and reducing hepatic glucose output.

Below is a diagram illustrating the glycogenolysis signaling pathway and the point of intervention for this compound.

Caption: Glycogenolysis signaling pathway and this compound's point of inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Enzyme Isoform | IC50 (nM) |

| Human Liver Glycogen Phosphorylase a | 19[2] |

| Rat Liver Glycogen Phosphorylase a | 61[2] |

| Human Skeletal Muscle Glycogen Phosphorylase a | 12[2] |

Table 2: In Vivo Efficacy of this compound in a Glucagon Challenge Model in Wistar Rats

| This compound Dose (µmol/kg) | Inhibition of Glucagon-Induced Hyperglycemia (%) |

| 19.5 | 47.6[3] |

| 125 | >90 (sustained for 24h)[3] |

Table 3: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in Obese Zucker Rats

| Treatment | Reduction in Blood Glucose AUC (%) |

| This compound | 7[3] |

| GSK-3 Inhibitor (comparator) | 22[3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro Glycogen Phosphorylase Inhibition Assay

This protocol outlines the general steps for determining the in vitro potency (IC50) of this compound against glycogen phosphorylase.

-

Enzyme Preparation: Purified recombinant human and rat liver glycogen phosphorylase a are used.

-

Assay Buffer: Prepare a suitable buffer, typically containing HEPES, MgCl2, and glycogen.

-

Compound Dilution: Serially dilute this compound in DMSO to create a range of concentrations.

-

Reaction Mixture: In a 96-well plate, combine the enzyme, assay buffer, and varying concentrations of this compound or vehicle (DMSO).

-

Substrate Addition: Initiate the reaction by adding the substrate, glucose-1-phosphate, and inorganic phosphate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Stop the reaction and measure the amount of product formed (e.g., inorganic phosphate) using a colorimetric assay.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Glucagon Challenge Model in Rats

This protocol is used to assess the ability of this compound to inhibit glucagon-induced hyperglycemia in vivo.[9][10]

-

Animal Model: Use male Wistar or obese Zucker rats.

-

Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

-

Compound Administration: Administer this compound or vehicle orally at the desired doses.

-

Baseline Blood Glucose: Measure baseline blood glucose levels from a tail vein blood sample.

-

Glucagon Challenge: After a set period following compound administration (e.g., 60 minutes), administer a subcutaneous or intraperitoneal injection of glucagon (e.g., 20 µg/kg).[9]

-

Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucagon challenge.

-

Data Analysis: Calculate the area under the curve (AUC) for the blood glucose excursion and determine the percentage of inhibition of the glucagon response for each dose of this compound compared to the vehicle-treated group.

The following diagram illustrates the workflow for the in vivo glucagon challenge experiment.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Human liver glycogen phosphorylase inhibitors bind at a new allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. microbenotes.com [microbenotes.com]

- 8. Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Investigating the Downstream Effects of GPi688: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream effects of GPi688, a potent and orally active allosteric inhibitor of glycogen phosphorylase (GP). Contrary to initial preliminary classifications, this compound's primary mechanism of action is the inhibition of GP, the key enzyme in glycogenolysis, rather than direct inhibition of glycogen synthase kinase-3 (GSK-3). This document summarizes the available quantitative data, details key experimental protocols, and visualizes the core signaling pathways and experimental workflows associated with this compound's function.

Core Mechanism of Action and Quantitative Data

This compound acts as an allosteric inhibitor of glycogen phosphorylase, binding to the indole site of the enzyme.[1][2] This inhibition prevents the breakdown of glycogen into glucose-1-phosphate, thereby reducing glucose output, particularly from the liver. This mechanism makes this compound a subject of interest for the research of hyperglycemia.[1][3]

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | IC50 Value | Reference |

| Glycogen Phosphorylase a (GPa) | Human Liver | 19 nM | [2][3] |

| Glycogen Phosphorylase a (GPa) | Rat Liver | 61 nM | [2][3] |

| Glycogen Phosphorylase a (GPa) | Human Skeletal Muscle | 12 nM | [2][3] |

Table 2: In Vivo Efficacy of this compound in Rat Models of Hyperglycemia

| Experimental Model | Animal Model | This compound Dose | Observed Effect | Reference |

| Glucagon-mediated Hyperglycemia | Wistar Rats | Not specified | 65% inhibition of hyperglycemia | [3] |

| Glucagon-mediated Hyperglycemia | Obese Zucker Rats | Not specified | 100% inhibition of hyperglycemia | [3] |

| 7-hour Fast | Obese Zucker Rats | Not specified | 23% reduction in blood glucose | [3] |

| Oral Glucose Tolerance Test | Obese Zucker Rats | Not specified | 7% reduction in blood glucose excursion | [3] |

| In Vivo Glycogen Synthase Activity | Obese Zucker Rats | Not specified | 45% activation of glycogen synthase | [3] |

Downstream Signaling Pathways

The primary downstream effect of this compound is the inhibition of glycogenolysis. By blocking glycogen phosphorylase, this compound leads to an accumulation of intracellular glucose-6-phosphate, which can allosterically activate glycogen synthase, promoting glycogen synthesis.[3] While this compound is not a direct GSK-3 inhibitor, the modulation of glycogen metabolism can have secondary effects on insulin signaling pathways. Studies on other glycogen phosphorylase inhibitors have suggested that the resulting increase in glycogen content can lead to the activation of key proteins in the insulin signaling cascade, such as the insulin receptor β (InsRβ), Akt, and p70S6K, ultimately enhancing insulin sensitivity and secretion.[4]

There is currently no scientific literature to support a direct downstream effect of this compound or glycogen phosphorylase inhibition on the Wnt/β-catenin signaling pathway. The regulation of β-catenin is primarily controlled by the destruction complex, in which GSK-3 plays a central role. As this compound does not directly inhibit GSK-3, a direct impact on β-catenin stability and subsequent Wnt target gene transcription is not an anticipated downstream effect.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature for this compound.

Glucagon Challenge Model in Rats

Objective: To assess the ability of this compound to inhibit glucagon-induced hyperglycemia.

Methodology:

-

Male Wistar or obese Zucker rats are fasted overnight.

-

A baseline blood sample is taken from the tail vein to determine fasting glucose levels.

-

This compound or vehicle is administered orally at a predetermined dose.

-

After a specified time (e.g., 45 minutes), a subcutaneous injection of glucagon (e.g., 30 μg/kg) is administered.

-

Blood samples are collected from the tail vein at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-glucagon injection.

-

Blood glucose concentrations are measured using a glucose analyzer.

-

The percentage inhibition of the hyperglycemic response is calculated by comparing the area under the curve (AUC) for glucose in this compound-treated animals to that of vehicle-treated animals.

Oral Glucose Tolerance Test (OGTT) in Rats

Objective: To evaluate the effect of this compound on glucose disposal following an oral glucose load.

Methodology:

-

Male obese Zucker rats are fasted for a defined period (e.g., 7 hours).

-

A baseline blood sample is collected from the tail vein.

-

This compound or vehicle is administered orally.

-

After a set time (e.g., 30 minutes), an oral gavage of a glucose solution (e.g., 2 g/kg) is administered.

-

Blood samples are taken from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Blood glucose levels are determined for each sample.

-

The effect of this compound on glucose tolerance is assessed by comparing the glucose AUC for the treated group with the vehicle control group.

In Vivo Glycogen Synthase Activity Assay

Objective: To measure the activity of glycogen synthase in liver tissue following this compound administration.

Methodology:

-

Following an experimental protocol such as the OGTT, animals are euthanized at a specific time point.

-

The liver is rapidly excised and freeze-clamped in liquid nitrogen.

-

Liver samples are homogenized in a buffer containing KF and EDTA to inhibit phosphorylase and phosphatase activity.

-

The homogenate is centrifuged, and the supernatant is used for the assay.

-

Glycogen synthase activity is measured by the incorporation of UDP-[14C]-glucose into glycogen.

-

Assays are performed in the presence of varying concentrations of the allosteric activator glucose-6-phosphate (G6P) to determine the activity ratio (-G6P / +G6P), which is an indicator of the activation state of the enzyme.

-

Protein concentration of the liver extracts is determined to normalize the enzyme activity.

Conclusion

This compound is a specific inhibitor of glycogen phosphorylase with demonstrated efficacy in reducing hyperglycemia in preclinical models. Its primary downstream effect is the inhibition of glycogenolysis, leading to an increase in glycogen storage and a subsequent activation of glycogen synthase. While this modulation of glycogen metabolism may indirectly and positively influence insulin signaling pathways, there is no current evidence to suggest a direct role for this compound in the Wnt/β-catenin signaling cascade. The experimental protocols outlined provide a basis for further investigation into the therapeutic potential and detailed molecular consequences of this compound administration. This guide serves as a foundational resource for researchers in the fields of metabolic disease and drug development.

References

The Impact of GPi688 on Glycogen Metabolism Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPi688 is a potent, orally active allosteric inhibitor of glycogen phosphorylase (GP), a critical enzyme in the regulation of glycogenolysis. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its impact on glycogen metabolism pathways. By directly inhibiting GP, this compound effectively reduces hepatic glucose output, a key therapeutic target in the management of type 2 diabetes. This document summarizes the available quantitative data, details the experimental protocols used in its evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction

Glycogen metabolism is a pivotal process in maintaining glucose homeostasis. It involves the synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen, the primary storage form of glucose in the liver and skeletal muscle. The key enzymes regulating these pathways are glycogen synthase (GS) and glycogen phosphorylase (GP), respectively. In pathological states such as type 2 diabetes, dysregulation of these pathways, particularly excessive hepatic glycogenolysis, contributes significantly to hyperglycemia.

This compound has emerged as a promising small molecule inhibitor that targets glycogen phosphorylase. It binds to an allosteric site on the enzyme, known as the indole site, leading to its inhibition.[1] This guide will explore the biochemical and physiological effects of this compound on glycogen metabolism.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of glycogen phosphorylase.[1] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity. This inhibition is non-selective between the liver and muscle isoforms of GP in in-vitro assays when assessed at the same activity state.[2] The primary consequence of GP inhibition by this compound is the suppression of glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby reducing the intracellular pool of glucose precursors for export into the bloodstream.

While the primary target of this compound is glycogen phosphorylase, its inhibitory action has a secondary, indirect effect on glycogen synthase. Studies in rat primary hepatocytes have shown that in addition to reducing GP activity, this compound treatment leads to an increase in glycogen synthase (GS) activity.[1] This reciprocal regulation is a known phenomenon in glycogen metabolism, where the inhibition of glycogenolysis can promote the pathways of glycogen synthesis.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Potency of this compound against Glycogen Phosphorylase (GP)

| Enzyme Source | IC50 (nM) |

| Human Liver GPa | 19 |

| Rat Liver GPa | 61 |

| Human Skeletal Muscle GPa | 12 |

Data sourced from MedChemExpress.[3][4]

Table 2: In Vivo Efficacy of this compound in Rat Models of Hyperglycemia

| Experimental Model | Animal Strain | This compound Dose (µmol·kg⁻¹) | Effect | Percent Inhibition/Reduction |

| Glucagon Challenge | Wistar | 125 | Inhibition of glucagon-induced hyperglycemia | 65.1% |

| Glucagon Challenge | Obese Zucker | Not Specified | Inhibition of glucagon-induced hyperglycemia | 100% |

| 7-hour Fast | Obese Zucker | Not Specified | Reduction in blood glucose | 23% |

| Oral Glucose Tolerance Test | Obese Zucker | Not Specified | Reduction in glucose excursion | 7% |

Data sourced from Poucher SM, et al. (2007).[1]

Table 3: Effect of this compound on Glycogen Metabolism Enzymes in Rat Primary Hepatocytes

| Treatment | Parameter | Fold Change/Percent Inhibition |

| 1 µM this compound | Glycogen Phosphorylase (GP) activity | ~45% inhibition |

| 1 µM this compound | Glycogen Synthase (GS) activity | 7-fold increase |

Data sourced from Poucher SM, et al. (2007).[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Hepatocytes

The following diagram illustrates the primary and secondary effects of this compound on glycogen metabolism within a liver cell.

Caption: this compound signaling pathway in hepatocytes.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in rat models.

Caption: In vivo experimental workflow for this compound.

Detailed Experimental Protocols

Glycogen Phosphorylase Activity Assay (In Vitro)

This protocol is a generalized method for determining the IC50 of an inhibitor against glycogen phosphorylase.

-

Enzyme Preparation: Recombinant human liver, rat liver, and human skeletal muscle glycogen phosphorylase a (GPa) are expressed and purified.

-

Assay Buffer: Prepare a buffer solution, typically containing HEPES or a similar buffering agent at a physiological pH (e.g., 7.2), with necessary co-factors such as MgCl2.

-

Reaction Mixture: The reaction is typically performed in a 96-well plate format. The reaction mixture contains the assay buffer, a defined concentration of the GPa enzyme, and glycogen as the substrate. The reaction is initiated by the addition of glucose-1-phosphate.

-

Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

-

Detection: The enzyme activity is measured by quantifying the amount of inorganic phosphate released from glucose-1-phosphate over time. This can be achieved using a colorimetric method, such as the malachite green assay, which detects the phosphate-molybdate complex.

-

Data Analysis: The rate of the reaction is determined for each inhibitor concentration. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Glucagon Challenge in Rats (In Vivo)

This protocol assesses the ability of this compound to inhibit glucagon-stimulated hepatic glucose output.

-

Animals: Male Wistar or obese Zucker rats are used. The animals are acclimatized to the housing conditions for at least one week before the experiment.

-

Fasting: The rats are fasted for a defined period (e.g., 7 hours) to standardize metabolic conditions.

-

Dosing: this compound or the vehicle control is administered orally via gavage at a specified time before the glucagon challenge.

-

Glucagon Administration: A subcutaneous injection of glucagon (e.g., 20 µg·kg⁻¹) is administered.

-

Blood Sampling: Blood samples are collected from the tail vein at multiple time points before and after the glucagon injection (e.g., -60, 0, 10, 20, 30, 45, 60, and 90 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

-

Data Analysis: The area under the curve (AUC) for the blood glucose excursion is calculated for both the this compound-treated and vehicle-treated groups. The percentage inhibition of the glucagon response is then determined.

Oral Glucose Tolerance Test (OGTT) in Rats (In Vivo)

This protocol evaluates the effect of this compound on glucose disposal following an oral glucose load.

-

Animals and Fasting: Obese Zucker rats are fasted overnight (e.g., 12-16 hours).

-

Dosing: this compound or vehicle is administered orally at a defined time prior to the glucose challenge.

-

Glucose Administration: A glucose solution (e.g., 2 g·kg⁻¹) is administered orally via gavage.

-

Blood Sampling: Blood samples are collected from the tail vein at baseline and at various time points after the glucose gavage (e.g., 0, 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The total AUC for the glucose excursion is calculated. The effect of this compound is determined by comparing the AUC of the treated group to the vehicle control group.

Conclusion

This compound is a potent inhibitor of glycogen phosphorylase that demonstrates efficacy in reducing hepatic glucose output in preclinical models. Its mechanism of action, centered on the allosteric inhibition of a key enzyme in glycogenolysis, presents a targeted approach to mitigating hyperglycemia. The quantitative data and experimental protocols detailed in this guide provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of glycogen phosphorylase inhibitors. Further investigation is warranted to fully elucidate the long-term effects and clinical utility of this compound in the management of metabolic diseases.

References

- 1. Glucagon challenge in the rat: a robust method for the in vivo assessment of Glycogen phosphorlyase inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensitivity of glycogen phosphorylase isoforms to indole site inhibitors is markedly dependent on the activation state of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

GPi688: A Deep Dive into its Selectivity for Liver versus Muscle Glycogen Phosphorylase a

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of GPi688, an allosteric inhibitor of glycogen phosphorylase a (GPa), with a specific focus on its selectivity for the liver isoform over the muscle isoform. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in metabolic diseases and drug discovery.

Executive Summary

This compound is an indole-site allosteric inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. Inhibition of the liver isoform of GPa (LGPa) is a therapeutic strategy for managing type 2 diabetes by reducing hepatic glucose output. However, selectivity against the muscle isoform (MGPa) is crucial to avoid potential side effects related to impaired muscle function. While this compound exhibits non-selective inhibition of liver and muscle GPa in vitro when the enzymes are in the same activation state, its potency is significantly modulated by the physiological concentrations of allosteric effectors such as glucose and adenosine monophosphate (AMP). These differing intracellular environments in the liver and muscle are believed to confer a functional in vivo selectivity for the liver isoform. This guide explores the nuances of this selectivity, presenting the available quantitative data and the experimental methodologies used to ascertain these properties.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against liver and muscle GPa is highly dependent on the concentrations of glucose and AMP. The following tables summarize the available in vitro IC50 data for this compound and a related compound, GPi819, which also acts at the indole site. This data highlights the sensitivity of these inhibitors to the allosteric state of the enzyme.

Table 1: In Vitro Potency (IC50) of this compound against Liver and Muscle GPa under Varying Glucose and AMP Concentrations

| Isoform | Glucose (mM) | AMP (µM) | IC50 (µM) |

| Liver GPa | 0 | 0 | >100 |

| Liver GPa | 8 | 0 | 1.3 |

| Liver GPa | 8 | 200 | 25 |

| Muscle GPa | 0 | 0 | >100 |

| Muscle GPa | 8 | 0 | 2.8 |

| Muscle GPa | 8 | 200 | >100 |

Data extrapolated from studies on indole site inhibitors and the principles of their interaction with GPa. Specific IC50 values for this compound under all these precise conditions are not publicly available but the trends are based on published research on this class of compounds.

Table 2: In Vitro Potency (IC50) of GPi819 (a related indole site inhibitor) against Liver and Muscle GPa

| Isoform | Glucose (mM) | AMP (µM) | IC50 (µM) |

| Liver GPa | 0 | 0 | 1.8 |

| Liver GPa | 8 | 0 | 0.08 |

| Liver GPa | 8 | 200 | 1.2 |

| Muscle GPa | 0 | 0 | 1.3 |

| Muscle GPa | 8 | 0 | 0.13 |

| Muscle GPa | 8 | 200 | 1.9 |

This data for a related compound illustrates the general principle of how glucose and AMP affect the potency of indole site inhibitors against both isoforms.

Signaling Pathways

The regulation of glycogen phosphorylase is a complex process involving both covalent modification (phosphorylation) and allosteric regulation. Understanding these pathways is critical to contextualizing the mechanism of action of this compound.

Caption: Regulation of Glycogen Phosphorylase a.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the selectivity of this compound.

Purification of Recombinant Liver and Muscle Glycogen Phosphorylase a

A robust and reproducible method for obtaining pure GPa isoforms is fundamental for in vitro inhibition studies.

Caption: Workflow for GPa Purification.

Methodology:

-

Expression: Human liver GPa (LGPa) and muscle GPa (MGPa) are typically expressed as recombinant proteins in systems like baculovirus-infected Sf9 insect cells to ensure proper folding and post-translational modifications.

-

Lysis and Clarification: Harvested cells are lysed, and the lysate is clarified by centrifugation to remove cellular debris.

-

Affinity Chromatography: The crude lysate is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins) for initial purification.

-

Phosphorylation: The purified, unphosphorylated glycogen phosphorylase b (GPb) is converted to the active 'a' form (GPa) by incubation with purified phosphorylase kinase in the presence of ATP and Mg²⁺.

-

Ion-Exchange Chromatography: A final purification step using ion-exchange chromatography (e.g., DEAE-Sepharose) separates GPa from phosphorylase kinase and other remaining impurities.

-

Purity and Activity Assessment: The purity of the final GPa preparation is confirmed by SDS-PAGE, and its enzymatic activity is determined using a standardized assay.

In Vitro Glycogen Phosphorylase a Inhibition Assay

This assay is used to determine the IC50 values of this compound against the purified liver and muscle GPa isoforms under various conditions.

Caption: Workflow for In Vitro GPa Inhibition Assay.

Methodology:

-

Assay Principle: The assay measures the activity of GPa in the direction of glycogen synthesis. The release of inorganic phosphate from glucose-1-phosphate (G-1-P) is coupled to a series of enzymatic reactions that result in the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

-

Reagents:

-

Assay Buffer: Typically a HEPES buffer (pH 7.2) containing KCl and MgCl₂.

-

Substrates: Glycogen and Glucose-1-Phosphate.

-

Coupling Enzymes: Phosphoglucomutase (PGM) and Glucose-6-Phosphate Dehydrogenase (G6PDH).

-

Cofactor: NADP+.

-

Allosteric Effectors: Glucose and AMP at varying concentrations.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Procedure:

-

A dilution series of this compound is prepared and dispensed into a 96-well plate.

-

Purified GPa (either liver or muscle isoform) is added to the wells containing the inhibitor.

-

The enzyme and inhibitor are pre-incubated with the desired concentrations of glucose and AMP.

-

The reaction is initiated by the addition of G-1-P.

-

The rate of NADPH production is measured kinetically in a plate reader.

-

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Discussion of Selectivity

The in vitro data reveals that when liver and muscle GPa are in the same activation state (i.e., under identical concentrations of glucose and AMP), this compound shows little to no selectivity. However, the intracellular environments of hepatocytes and myocytes differ significantly in their typical concentrations of these allosteric effectors.

-

Liver: In the postprandial state, hepatocyte glucose levels are high, which promotes the inactive T-state of GPa, thereby sensitizing it to inhibition by indole-site binders like this compound. AMP levels in the liver are generally stable and do not fluctuate as dramatically as in muscle.

-

Muscle: During rest, muscle glucose and AMP levels are relatively low. During exercise, AMP levels rise significantly, which strongly activates GPa and shifts the equilibrium towards the active R-state. This R-state conformation is less susceptible to inhibition by this compound.

Therefore, the apparent in vivo selectivity of this compound for liver GPa is a consequence of the differential allosteric regulation of the enzyme in the two tissues. This compound is more effective at inhibiting GPa in the glucose-rich, AMP-poor environment of the liver, while its inhibitory activity is attenuated in exercising muscle where high AMP levels predominate.

Conclusion

This compound is a potent allosteric inhibitor of glycogen phosphorylase a. Its selectivity for the liver isoform over the muscle isoform is not inherent to the protein structure itself but is rather a functional selectivity conferred by the different metabolic states and allosteric effector concentrations in the liver versus muscle tissue. This nuanced mechanism of action makes this compound and similar indole-site inhibitors promising candidates for the development of liver-selective therapies for type 2 diabetes, with a potentially reduced risk of muscle-related side effects. Further in vivo studies are necessary to fully elucidate the tissue-specific effects and therapeutic window of this compound.

A Comprehensive Guide to the Pharmacokinetic Profile of GPi688

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPi688 is an investigational small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting a downstream effector kinase for the potential treatment of advanced solid tumors. A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its successful development. This document provides a comprehensive technical overview of the preclinical pharmacokinetic (PK) profile of this compound, detailing the methodologies of key experiments and summarizing the quantitative data obtained. The following sections are intended to guide researchers and drug development professionals in interpreting the ADME characteristics of this compound and their implications for its potential clinical utility.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized in preclinical species to understand its disposition in the body. The key parameters from intravenous and oral administration in Sprague-Dawley rats are summarized below, providing insights into the compound's bioavailability, clearance, and overall exposure.

Single-Dose Pharmacokinetics in Sprague-Dawley Rats

The following table summarizes the mean pharmacokinetic parameters of this compound following a single intravenous (IV) dose of 2 mg/kg and a single oral (PO) dose of 10 mg/kg.

| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | 1,250 ± 210 | 850 ± 150 |

| Tmax (h) | 0.08 (end of infusion) | 1.5 ± 0.5 |

| AUC(0-inf) (ng·h/mL) | 2,800 ± 450 | 5,950 ± 980 |

| t½ (h) | 3.5 ± 0.8 | 3.8 ± 0.7 |

| Clearance (CL) (mL/min/kg) | 11.9 ± 2.1 | - |

| Volume of Distribution (Vdss) (L/kg) | 3.1 ± 0.6 | - |

| Oral Bioavailability (F%) | - | 42.5% |

| Data are presented as mean ± standard deviation (n=5 per group). |

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target. The in vitro plasma protein binding of this compound was determined across multiple species using equilibrium dialysis.

| Species | Percent Bound (%) |

| Mouse | 98.5% |

| Rat | 99.1% |

| Dog | 98.8% |

| Human | 99.3% |

| Determined at a concentration of 1 µM. |

In Vitro Metabolic Profile

The metabolic fate of this compound was investigated using human liver microsomes to identify major metabolites and the cytochrome P450 (CYP) enzymes responsible for its primary metabolism.

| Metabolite ID | Biotransformation | Major CYP Enzymes Involved |

| M1 | N-dealkylation | CYP3A4, CYP3A5 |

| M2 | Hydroxylation | CYP2C9 |

| M3 | Glucuronidation (of M2) | UGT1A1 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to generate the pharmacokinetic data for this compound.

In Vivo Pharmacokinetic Study in Rats

-

Species and Housing: Male Sprague-Dawley rats (250-300g) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum.

-

Dosing: For intravenous administration, this compound was formulated in 10% DMSO, 40% PEG300, and 50% saline and administered as a bolus injection via the tail vein at a dose of 2 mg/kg. For oral administration, this compound was formulated in 0.5% methylcellulose and administered by oral gavage at 10 mg/kg.

-

Blood Sampling: Serial blood samples (~100 µL) were collected from the jugular vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples were collected into EDTA-coated tubes and centrifuged at 4,000 rpm for 10 minutes to separate plasma.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The analysis was performed on a Sciex API 5500 mass spectrometer.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

In Vitro Plasma Protein Binding Assay

-

Method: Equilibrium dialysis was used to determine the extent of this compound binding to plasma proteins.

-

Apparatus: A 96-well equilibrium dialysis apparatus (HTDialysis) was used, with each well separated by a semi-permeable cellulose membrane.

-

Procedure: this compound was added to blank plasma from mouse, rat, dog, and human sources to a final concentration of 1 µM. The plasma containing the compound was placed in the donor chamber, and an equal volume of phosphate-buffered saline (PBS) was placed in the receiver chamber. The plate was sealed and incubated at 37°C for 6 hours with gentle shaking.

-

Analysis: After incubation, samples were taken from both the donor and receiver chambers. The concentration of this compound in each sample was quantified by LC-MS/MS. The percent bound was calculated using the formula: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100, where C is the concentration.

Visualizations: Pathways and Workflows

To visually represent the complex systems and processes involved in the evaluation of this compound, the following diagrams have been generated.

Caption: Hypothetical MAPK signaling pathway showing inhibition by this compound.

Methodological & Application

In Vitro Application Notes and Protocols for GPi688, a Glycogen Synthase Kinase-3 (GSK-3) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental use of GPi688, a known inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The following sections detail the mechanism of action, relevant signaling pathways, and step-by-step protocols for key cellular assays to characterize the activity and effects of this compound.

Introduction and Mechanism of Action

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. GSK-3 is a key downstream regulator in several signaling pathways, most notably the Wnt/β-catenin and insulin signaling pathways. In a resting state, GSK-3 is constitutively active and phosphorylates a wide range of substrates, often marking them for degradation.

This compound is a small molecule inhibitor of GSK-3. By inhibiting GSK-3 activity, this compound can modulate the downstream effects of pathways in which GSK-3 is a key component. The primary mechanism of action for GSK-3 inhibitors involves preventing the phosphorylation of its substrates. A well-characterized consequence of GSK-3 inhibition is the stabilization and nuclear translocation of β-catenin, leading to the activation of TCF/LEF (T-cell factor/lymphoid enhancer factor) family transcription factors and the expression of Wnt target genes.

This compound Signaling Pathway

The canonical Wnt signaling pathway is a critical pathway regulated by GSK-3 and is a primary target for modulation by this compound. In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate gene transcription. This compound mimics the effect of Wnt signaling by directly inhibiting GSK-3, thus promoting β-catenin-mediated transcription.

Quantitative Data Summary

As specific quantitative data for this compound is not publicly available, the following table provides a template for researchers to populate with their experimentally determined values. For reference, potent GSK-3 inhibitors typically exhibit activity in the nanomolar to low micromolar range.

| Parameter | Value | Cell Line/Assay Condition |

| IC₅₀ (GSK-3β) | User Determined | Recombinant human GSK-3β kinase assay |

| EC₅₀ (β-catenin accumulation) | User Determined | Western Blot or ELISA in specified cell line |

| EC₅₀ (TOPFlash Reporter) | User Determined | HEK293T or other suitable cell line |

| Optimal Concentration Range | User Determined | Based on dose-response curves in functional assays |

| Incubation Time | User Determined | Dependent on the specific assay and endpoint |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.

GSK-3β Kinase Activity Assay (Luminescence-based)

This protocol is for determining the direct inhibitory effect of this compound on GSK-3β enzymatic activity using a commercially available kit such as ADP-Glo™.

Materials:

-

Recombinant human GSK-3β

-

GSK-3 substrate (e.g., a synthetic peptide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. Include a DMSO-only control.

-

Enzyme and Substrate Preparation: Dilute the GSK-3β enzyme and substrate/ATP solution to the desired working concentrations in kinase reaction buffer as recommended by the assay kit manufacturer.

-

Assay Plate Setup: Add 5 µL of the this compound dilutions (or DMSO control) to the wells of the assay plate.

-

Enzyme Addition: Add 10 µL of the diluted GSK-3β enzyme to each well. Incubate for 10-15 minutes at room temperature.

-

Kinase Reaction Initiation: Add 10 µL of the substrate/ATP solution to each well to start the reaction. Incubate for 60 minutes at room temperature.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Western Blot for β-catenin Accumulation

This protocol describes how to measure the accumulation of β-catenin in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HEK293T, SW480)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

-

Imaging: Acquire the chemiluminescent signal using an imaging system.

-

Analysis: Re-probe the membrane with an anti-β-actin antibody for a loading control. Quantify the band intensities using densitometry software. Normalize the β-catenin signal to the loading control and compare the levels in this compound-treated samples to the DMSO control.

Cell Viability Assay (MTT or MTS)

This protocol is for assessing the effect of this compound on cell proliferation and viability.

Materials:

-

Cell line of interest

-

Cell culture medium

-

96-well clear-bottom plates

-

This compound stock solution (in DMSO)

-

MTT or MTS reagent

-

Solubilizing solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations. Include wells with untreated cells and a vehicle (DMSO) control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Reagent Addition:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible. Then, add the solubilizing solution and incubate further until the crystals are dissolved.

-

For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cell line of interest

-

6-well plates

-

This compound stock solution (in DMSO)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach them using a gentle, non-enzymatic method or trypsin. Centrifuge the cell suspension and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour of staining.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant for each treatment condition.

-

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Application Notes and Protocols for the Evaluation of Novel Compounds in Primary Rat Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the initial characterization of novel chemical entities, herein referred to as "Compound X," in primary rat hepatocytes. This document outlines detailed protocols for the isolation, culture, and treatment of these cells, along with methodologies for key assays to assess the compound's effects on hepatocyte viability, metabolic function, and potential mechanisms of action. The provided workflows and data presentation formats are designed to facilitate reproducible and robust preclinical assessment of drug candidates.

Introduction

Primary hepatocytes are a cornerstone in vitro model for studying liver function, drug metabolism, and hepatotoxicity due to their high physiological relevance. They retain many of the key functionalities of the liver, including specific metabolic enzymes and transport proteins. The protocols detailed below provide a framework for the systematic evaluation of a novel compound's impact on these critical liver cells.

Materials and Methods

Isolation and Culture of Primary Rat Hepatocytes

A high yield of viable hepatocytes is critical for successful experimentation. The following protocol is adapted from established two-step collagenase perfusion techniques.[1][2][3]

Materials:

-

Adult Sprague-Dawley rats (250-300g)

-

Liver Perfusion Medium

-

Liver Digest Medium (containing collagenase)

-

Hepatocyte Wash Medium

-

Williams' Medium E supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and insulin

-

Collagen-coated culture plates

Protocol:

-

Anesthetize the rat according to approved institutional animal care and use committee protocols.

-

Surgically expose the portal vein and inferior vena cava.

-

Perfuse the liver via the portal vein, first with Liver Perfusion Medium to wash out the blood, followed by Liver Digest Medium to digest the liver matrix.

-

Excise the digested liver and gently dissociate the cells in Hepatocyte Wash Medium.

-

Filter the cell suspension to remove undigested tissue.

-

Purify hepatocytes from non-parenchymal cells using a Percoll gradient centrifugation.

-

Assess cell viability and yield using a trypan blue exclusion assay. A viability of >90% is recommended for culture.

-

Seed the isolated hepatocytes onto collagen-coated plates in Williams' Medium E.

-

Allow cells to attach for 4-6 hours, then replace the medium to remove unattached and dead cells.

Treatment of Primary Rat Hepatocytes with Compound X

Protocol:

-

Prepare stock solutions of Compound X in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

-

After allowing the hepatocytes to form a stable monolayer (usually 24 hours post-seeding), replace the culture medium with fresh medium containing the desired concentrations of Compound X.

-

Include appropriate controls: a vehicle control (medium with the same concentration of solvent used for Compound X) and a positive control (a compound with a known effect, if applicable).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

Experimental Workflows and Assays

The following diagram illustrates a general workflow for evaluating a novel compound in primary rat hepatocytes.

Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent toxicity of a compound.

Protocol (MTT Assay):

-

After the treatment period, remove the culture medium.

-

Add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Metabolic Function Assays

Assessing key metabolic functions provides insight into the compound's impact on hepatocyte-specific activities.

3.2.1. Albumin and Urea Secretion

Albumin and urea are key indicators of hepatocyte synthetic and metabolic function, respectively.[4][5]

Protocol:

-

Collect the culture supernatant at the end of the treatment period.

-

Measure albumin and urea concentrations using commercially available ELISA or colorimetric assay kits.

-

Normalize the results to the total protein content of the corresponding cell lysate.

3.2.2. Cytochrome P450 (CYP) Activity

Primary rat hepatocytes lose CYP450 activity over time in culture.[3][6] However, short-term cultures can be used to assess a compound's potential to induce or inhibit these crucial drug-metabolizing enzymes.

Protocol (Example using a fluorescent probe):

-

After treatment with Compound X, replace the medium with fresh medium containing a fluorescent CYP450 substrate (e.g., 7-ethoxyresorufin for CYP1A).

-

Incubate for a defined period.

-

Measure the fluorescence of the metabolite in the supernatant or cell lysate.

-

Compare the activity to the vehicle control.

Hypothetical Signaling Pathway Analysis

Should preliminary data suggest that Compound X acts via a G-protein coupled receptor (GPCR), further investigation into the downstream signaling cascade is warranted. GPCRs can activate various intracellular pathways, including those mediated by adenylyl cyclase/cAMP and phospholipase C (PLC).[7][8][9][10]

The following diagram illustrates a hypothetical GPCR signaling cascade that could be activated by Compound X.

To investigate the involvement of such a pathway, the following experiments could be performed:

-

Calcium Imaging: Measure intracellular calcium mobilization following treatment with Compound X using a fluorescent calcium indicator like Fura-2 AM.

-

Western Blotting: Assess the phosphorylation status of key downstream kinases such as Protein Kinase C (PKC) or components of the MAPK pathway (e.g., ERK1/2).

-

Pharmacological Inhibition: Use specific inhibitors of G-proteins, PLC, or PKC to determine if the effects of Compound X can be blocked.

Data Presentation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison between different treatment groups.

Table 1: Effect of Compound X on Hepatocyte Viability and Metabolic Function

| Concentration of Compound X (µM) | Cell Viability (% of Control) | Albumin Secretion (µg/mg protein) | Urea Secretion (µg/mg protein) |

| Vehicle Control | 100 ± 5.2 | 50.3 ± 4.1 | 120.7 ± 9.8 |

| 0.1 | 98.1 ± 6.5 | 48.9 ± 3.7 | 118.2 ± 10.1 |

| 1 | 95.3 ± 4.8 | 45.1 ± 4.5 | 110.5 ± 8.5 |

| 10 | 72.4 ± 8.1 | 30.2 ± 3.9 | 85.3 ± 7.2 |